N-benzyl-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methylbenzenesulfonamide
Description
N-benzyl-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methylbenzenesulfonamide is a complex organic compound featuring a benzyl group, a piperazine ring, and a sulfonamide moiety
Properties
Molecular Formula |
C22H29N3O4S |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-benzyl-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H29N3O4S/c1-3-24-11-13-25(14-12-24)22(26)17-29-21-10-9-20(15-18(21)2)30(27,28)23-16-19-7-5-4-6-8-19/h4-10,15,23H,3,11-14,16-17H2,1-2H3 |
InChI Key |
TZKIVVYXQJEWKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-ethylpiperazine with an appropriate acylating agent to introduce the 2-oxoethoxy group. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane at room temperature.
Sulfonamide Formation: The next step involves the reaction of the piperazine derivative with 3-methylbenzenesulfonyl chloride. This reaction is typically performed in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Benzylation: The final step is the introduction of the benzyl group. This is achieved by reacting the intermediate compound with benzyl chloride in the presence of a base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-3-methylbenzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
N-benzyl-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a methyl group on the benzene ring.
Uniqueness
N-benzyl-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methylbenzenesulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring and the methyl group on the benzene ring can influence its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
